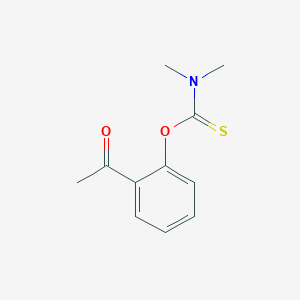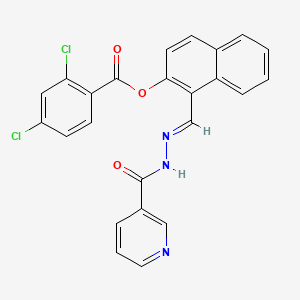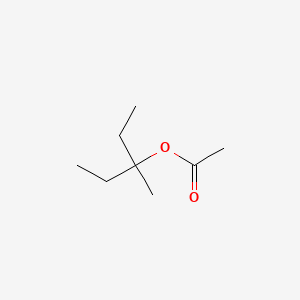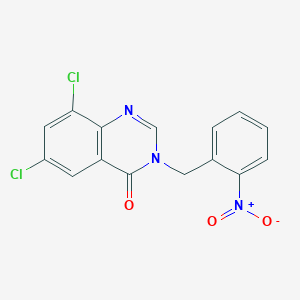
O-(2-acetylphenyl) dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-acetylphenyl) dimethylthiocarbamate is an organic compound with the molecular formula C11H13NO2S It belongs to the class of thiocarbamates, which are characterized by the presence of a thiocarbonyl group (C=S) attached to an oxygen atom and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-acetylphenyl) dimethylthiocarbamate typically involves the reaction of 2-acetylphenol with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to control the reaction rate and prevent side reactions. After the reaction is complete, the product is isolated by crystallization from methanol .
Industrial Production Methods
Industrial production of O-(2-acetylphenyl) dimethylthiocarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
O-(2-acetylphenyl) dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
O-(2-acetylphenyl) dimethylthiocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of O-(2-acetylphenyl) dimethylthiocarbamate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- O-(3-trifluoromethylphenyl) dimethylthiocarbamate
- 2-(dimethylamino)ethyl dimethyldithiocarbamate
- S-(4-chlorophenyl) dimethylthiocarbamate
Uniqueness
O-(2-acetylphenyl) dimethylthiocarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
14786-83-5 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC 名称 |
O-(2-acetylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)9-6-4-5-7-10(9)14-11(15)12(2)3/h4-7H,1-3H3 |
InChI 键 |
JHTOVEBCZYGJCT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1OC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012737.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)



![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)


![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)
![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12012814.png)
